硼佩托苷 D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

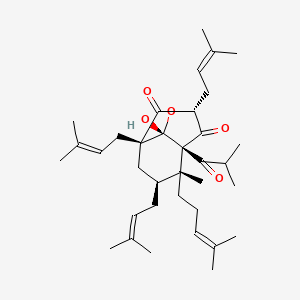

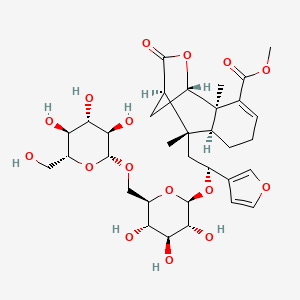

Borapetoside D is a clerodane-type diterpenoid glycoside isolated from the plant Tinospora crispa, which is commonly found in tropical and subtropical regions of Asia, Africa, and Australia . This compound has garnered attention due to its potential therapeutic properties, particularly in the treatment of diabetes mellitus .

科学研究应用

Chemistry: It serves as a model compound for studying the chemical behavior of clerodane diterpenoids.

作用机制

Target of Action

Borapetoside D, a phytoconstituent of Tinospora crispa, has been found to interact with insulin-resistant target proteins . These proteins are the primary targets of Borapetoside D and play a crucial role in the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis .

Mode of Action

The interaction of Borapetoside D with its targets results in significant changes. For instance, Borapetoside A is predicted to activate PPARG, while Borapetoside B is predicted to inhibit TNF cytokines to bind to their receptor . These interactions lead to the modulation of the target proteins’ functions, thereby influencing the biological processes they regulate.

Biochemical Pathways

These pathways are involved in the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis .

Pharmacokinetics

The pharmacokinetics of Borapetoside D, like many other phytoconstituents of Tinospora crispa, show poor absorption in the gastrointestinal tract . This property allows for competitive binding to alpha-glucosidase (AG) in the small intestine , which can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Borapetoside D’s action are primarily related to its anti-hyperglycemic activity. The compound’s interaction with insulin-resistant target proteins can lead to the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis . These effects contribute to the compound’s potential as a therapeutic agent in the management of type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of Borapetoside D can be influenced by various environmental factors. For instance, the compound’s poor absorption in the gastrointestinal tract suggests that factors affecting gastrointestinal function could potentially influence the compound’s action . .

生化分析

Biochemical Properties

Borapetoside D plays a significant role in biochemical reactions, particularly in the regulation of glucose metabolism. It interacts with several enzymes and proteins involved in glucose homeostasis. One of the key interactions is with the enzyme phosphoinositide 3-kinase, which is crucial for insulin signaling pathways. Borapetoside D binds to the active site of phosphoinositide 3-kinase, enhancing its activity and thereby promoting glucose uptake in cells . Additionally, borapetoside D interacts with other biomolecules such as insulin receptor substrate proteins, further amplifying its effects on glucose metabolism.

Cellular Effects

Borapetoside D exerts various effects on different types of cells and cellular processes. In muscle cells, it enhances glucose uptake by increasing the translocation of glucose transporter type 4 to the cell membrane. In liver cells, borapetoside D reduces gluconeogenesis, thereby lowering blood glucose levels. It also influences cell signaling pathways, such as the insulin signaling pathway, by enhancing the phosphorylation of key proteins involved in this pathway. Furthermore, borapetoside D affects gene expression by upregulating genes involved in glucose metabolism and downregulating genes associated with gluconeogenesis .

Molecular Mechanism

The molecular mechanism of borapetoside D involves its binding interactions with various biomolecules. Borapetoside D binds to the active site of phosphoinositide 3-kinase, leading to its activation. This activation results in the phosphorylation of downstream targets, such as protein kinase B, which plays a crucial role in glucose uptake and metabolism. Additionally, borapetoside D inhibits the activity of enzymes involved in gluconeogenesis, such as glucose-6-phosphatase, thereby reducing glucose production in the liver. These molecular interactions contribute to the overall hypoglycemic effects of borapetoside D .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of borapetoside D have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that borapetoside D maintains its hypoglycemic effects in both in vitro and in vivo models. Prolonged exposure to borapetoside D may lead to adaptive changes in cellular function, such as alterations in insulin receptor sensitivity and glucose transporter expression .

Dosage Effects in Animal Models

The effects of borapetoside D vary with different dosages in animal models. At low doses, borapetoside D effectively reduces blood glucose levels without causing significant adverse effects. At higher doses, borapetoside D may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the hypoglycemic effects plateau at a certain dosage, indicating a saturation of the compound’s activity. Careful dosage optimization is essential to maximize the therapeutic benefits of borapetoside D while minimizing potential toxic effects .

Metabolic Pathways

Borapetoside D is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as phosphoinositide 3-kinase and protein kinase B, which are key regulators of glucose uptake and utilization. Borapetoside D also affects the levels of metabolites involved in gluconeogenesis, such as glucose-6-phosphate and fructose-1,6-bisphosphate. These interactions contribute to the overall regulation of glucose homeostasis by borapetoside D .

Transport and Distribution

Within cells and tissues, borapetoside D is transported and distributed through various mechanisms. It interacts with transporters such as glucose transporter type 4, facilitating its uptake into cells. Borapetoside D also binds to specific binding proteins, which aid in its distribution to target tissues. The compound’s localization and accumulation are influenced by these interactions, ensuring its effective delivery to sites of action .

Subcellular Localization

Borapetoside D exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in glucose metabolism. Post-translational modifications, such as phosphorylation, play a role in directing borapetoside D to specific compartments within the cell. These modifications ensure that borapetoside D exerts its effects at the appropriate subcellular locations .

准备方法

Synthetic Routes and Reaction Conditions: The isolation of borapetoside D typically involves the extraction of Tinospora crispa stems using methanol. The extract is then subjected to fractionation using solvents such as n-hexane, carbon tetrachloride, chloroform, and water. The fractions are further purified using chromatographic techniques, including thin-layer chromatography and column chromatography .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for borapetoside D. The compound is primarily obtained through the extraction and purification processes mentioned above, which are more suited for laboratory-scale production .

化学反应分析

Types of Reactions: Borapetoside D undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to convert borapetoside D into its reduced forms, which may have different pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its therapeutic effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of borapetoside D .

相似化合物的比较

Borapetoside A: Exhibits similar anti-hyperglycemic properties but differs in its specific molecular interactions and potency.

Borapetoside B: Shares structural similarities with borapetoside D but has distinct pharmacokinetic and pharmacodynamic profiles.

Borapetoside E: Another clerodane diterpenoid with comparable therapeutic effects but unique molecular targets.

Uniqueness: Borapetoside D stands out due to its specific combination of glycosidic and diterpenoid structures, which contribute to its potent anti-diabetic effects. Its ability to modulate multiple pathways involved in glucose metabolism makes it a particularly valuable compound for therapeutic research .

属性

IUPAC Name |

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46O16/c1-32(16-9-21(49-29(16)42)33(2)15(28(41)43-3)5-4-6-20(32)33)10-17(14-7-8-44-12-14)46-31-27(40)25(38)23(36)19(48-31)13-45-30-26(39)24(37)22(35)18(11-34)47-30/h5,7-8,12,16-27,30-31,34-40H,4,6,9-11,13H2,1-3H3/t16-,17+,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,30+,31+,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDANOZJKKFLLEO-KBAPQYMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the proposed mechanism of action for Borapetoside D against malaria?

A1: The research suggests that Borapetoside D isolated from Tinospora crispa (L.) potentially acts as an antimalarial by inhibiting heme polymerization []. During malaria infection, the parasite degrades hemoglobin, releasing toxic heme. To survive, the parasite converts this toxic heme into non-toxic hemozoin through polymerization. By inhibiting this polymerization process, compounds like Borapetoside D could lead to heme buildup, ultimately killing the parasite.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。